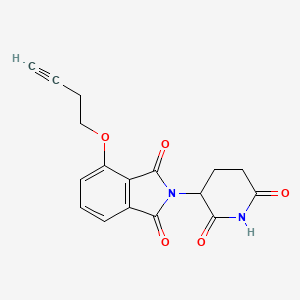

Thalidomide-O-C2-alkyne

描述

Contextualization of the Thalidomide (B1683933) Scaffold in Ligand Design

The thalidomide scaffold, an isoindoline-1,3-dione derivative, holds a significant place in medicinal chemistry. bohrium.comresearchgate.net Initially known for its sedative effects, thalidomide was later discovered to possess potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties. bohrium.comresearchgate.netucl.ac.uk This has led to its use in treating conditions such as multiple myeloma and erythema nodosum leprosum. researchgate.netucl.ac.uk The therapeutic effects of thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931), are largely attributed to their ability to bind to the protein Cereblon (CRBN). ucl.ac.uktandfonline.com

CRBN is a crucial component of the CRL4ACRBN E3 ubiquitin ligase complex. tandfonline.com By binding to CRBN, thalidomide-based molecules can modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. tandfonline.comacs.org This mechanism has made the thalidomide scaffold a foundational component in the design of Proteolysis-Targeting Chimeras (PROTACs). tandfonline.com PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to an E3 ligase like CRBN, and the other binds to a specific protein of interest (POI), effectively hijacking the cell's ubiquitin-proteasome system to destroy the target protein. tandfonline.commedchemexpress.eu The phthalimide (B116566) core of thalidomide is thus a highly valued pharmacophore for recruiting the CRBN E3 ligase in these advanced chemical biology and therapeutic strategies. ucl.ac.ukuwa.edu.au

Rationale for Alkyne Functionalization in Chemical Biology Probes

The introduction of an alkyne group into a bioactive molecule is a key strategy in modern chemical biology for creating versatile chemical probes. nih.govtum.de This functional group acts as a "molecular handle" that is biologically inert but chemically reactive in a highly specific manner. nih.govresearchgate.net The primary utility of the terminal alkyne in a probe like Thalidomide-O-C2-alkyne is its ability to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netbeilstein-journals.org

This reaction allows for the efficient and specific covalent linkage of the alkyne-containing probe to a molecule bearing a complementary azide (B81097) group under mild, biologically compatible conditions. researchgate.netbeilstein-journals.org This functionality is instrumental in several research applications:

Target Identification and Validation: By attaching the alkyne-functionalized probe to a target protein, researchers can then "click" on a reporter tag, such as biotin (B1667282) for affinity purification and mass spectrometry-based protein identification, or a fluorophore for visualization and imaging. nih.govtum.dechemshuttle.com

Activity-Based Protein Profiling (ABPP): Alkyne-modified probes can be used in ABPP to identify the protein binding partners of a small molecule within a complex proteome. nih.govtum.de

Synthesis of Complex Molecules: In the context of PROTACs, the alkyne serves as a convenient and efficient attachment point for linking the E3 ligase ligand (the thalidomide moiety) to the ligand targeting the protein of interest, facilitating the modular construction of these bifunctional degraders. medchemexpress.comtocris.com

Overview of Research Paradigms Utilizing this compound

This compound and its structurally similar analogues are primarily employed as key building blocks in the development of PROTACs for targeted protein degradation. tocris.comrndsystems.com These molecules are functionalized cereblon ligands that provide the CRBN-recruiting component of the PROTAC, along with a linker terminating in an alkyne group that is ready for conjugation to a warhead targeting a specific protein. tocris.com

The general research paradigm involves a modular synthesis approach:

A ligand for a protein of interest (POI) is identified or designed.

This POI ligand is derivatized with a chemical handle complementary to the alkyne, typically an azide.

The azide-functionalized POI ligand is then conjugated to this compound (or a similar alkyne-bearing thalidomide derivative) via a click chemistry reaction.

A specific example of this paradigm is the development of degraders for the BAF complex factor BRD9. Researchers utilized a thalidomide derivative, Thalidomide 4'-ether-PEG2-alkyne (a close analogue of this compound), as the E3 ligase-recruiting component. tocris.com By conjugating this molecule to a BRD9-binding ligand, they successfully created a heterobifunctional compound capable of inducing the degradation of BRD9. tocris.com This approach is widely used to study the biological consequences of depleting a specific protein, thereby validating it as a potential drug target. medchemexpress.eu Furthermore, these probes can be used to create activity-based probes to profile proteins that interact with cereblon or to develop dual-modal imaging agents. chemshuttle.com

Data Tables

Table 1: Properties of this compound and a Representative Analogue

| Property | Thalidomide 4'-ether-PEG2-alkyne |

|---|---|

| Alternate Name | Thalidomide-O-PEG2-propargyl |

| CAS Number | 2098487-52-4 chemshuttle.comtocris.com |

| Molecular Formula | C₂₀H₂₀N₂O₇ chemshuttle.comtocris.com |

| Molecular Weight | 400.38 g/mol chemshuttle.comtocris.com |

| Function | Functionalized Cereblon ligand for PROTAC development. tocris.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Thalidomide |

| This compound |

| Pomalidomide |

| Lenalidomide |

| Cereblon (CRBN) |

| Thalidomide 4'-ether-PEG2-alkyne |

| Thalidomide-O-PEG2-propargyl |

| BRD9 |

| Biotin |

| Thalidomide-NH-C2-alkyne |

| Deoxy-thalidomide-alkyne-hexanoic acid |

Structure

3D Structure

属性

分子式 |

C17H14N2O5 |

|---|---|

分子量 |

326.30 g/mol |

IUPAC 名称 |

4-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H14N2O5/c1-2-3-9-24-12-6-4-5-10-14(12)17(23)19(16(10)22)11-7-8-13(20)18-15(11)21/h1,4-6,11H,3,7-9H2,(H,18,20,21) |

InChI 键 |

BXLKIHLKZXMBNK-UHFFFAOYSA-N |

规范 SMILES |

C#CCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

产品来源 |

United States |

Synthetic Methodologies for Thalidomide O C2 Alkyne

Strategies for O-Alkylation with Propargyl Moieties

The introduction of a propargyl group onto a hydroxythalidomide precursor is a key step in the synthesis of Thalidomide-O-C2-alkyne. This is typically achieved through O-alkylation, a well-established method in organic synthesis. The success of this reaction hinges on the choice of the appropriate precursor, reaction conditions, and reagents.

Direct O-Alkylation Approaches

Direct O-alkylation of a hydroxythalidomide derivative, such as 4-hydroxythalidomide, with a propargyl halide is a common and straightforward approach. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

A general procedure involves dissolving the hydroxythalidomide precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF), acetone, or tetrahydrofuran (THF). A base is then added, with common choices including potassium carbonate (K₂CO₃) or sodium hydride (NaH). Following the addition of the base, propargyl bromide is introduced as the alkylating agent. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

The choice of base and solvent can significantly impact the reaction's efficiency. For instance, the use of a strong base like NaH in THF can lead to higher yields and faster reaction times. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified, often through column chromatography.

| Parameter | Typical Conditions |

|---|---|

| Precursor | 4-Hydroxythalidomide |

| Alkylating Agent | Propargyl bromide |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF), Acetone, or Tetrahydrofuran (THF) |

| Temperature | Room temperature to mild heating |

Precursor Synthesis and Coupling Reactions

The synthesis of the hydroxythalidomide precursor is a critical prerequisite for the O-alkylation step. 4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic acid. The synthesis involves the reaction of 3-hydroxyphthalic anhydride with glutamine in the presence of a coupling agent.

Alternatively, multi-step synthetic routes starting from commercially available materials can be employed to generate various hydroxythalidomide isomers. For instance, a synthesis of 5-hydroxythalidomide has been described starting from N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid.

Once the hydroxythalidomide precursor is obtained, it is subjected to the O-alkylation reaction as described in the direct approach. The coupling of the precursor with the propargyl moiety is a nucleophilic substitution reaction where the deprotonated hydroxyl group acts as the nucleophile, and the propargyl halide serves as the electrophile.

General Principles of Alkyne Introduction in Complex Molecules

The introduction of an alkyne functional group into complex molecules like thalidomide (B1683933) derivatives is of significant interest, particularly for applications in "click chemistry" and the synthesis of bioconjugates. Beyond the direct O-alkylation described above, several other powerful methods exist for installing alkyne handles.

One of the most prominent methods is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. jk-sci.comgold-chemistry.orgacs.orgwikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules. jk-sci.comgold-chemistry.org The typical catalytic system involves a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). jk-sci.comgold-chemistry.org

Another widely used strategy is "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.orgadcreview.combiosyn.comacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide (B81097) and a terminal alkyne react to form a 1,2,3-triazole ring with high efficiency and specificity. organic-chemistry.orgbiosyn.com This method is particularly valuable for linking different molecular fragments in a modular fashion. biosyn.com

The choice of method for alkyne introduction depends on the specific molecular context, the desired point of attachment, and the compatibility with other functional groups present in the molecule.

| Method | Description | Key Reagents |

|---|---|---|

| O-Alkylation | Nucleophilic substitution reaction to form an ether linkage. | Propargyl halide, Base (e.g., K₂CO₃, NaH) |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne and an aryl/vinyl halide. jk-sci.comgold-chemistry.orgacs.orgwikipedia.orglibretexts.org | Palladium catalyst, Copper(I) co-catalyst, Base jk-sci.comgold-chemistry.org |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a triazole. organic-chemistry.orgbiosyn.com | Copper(I) catalyst, Azide, Terminal Alkyne biosyn.com |

Analytical Confirmation of Compound Structure

The structural confirmation of the synthesized this compound is essential to ensure its purity and identity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons of the phthalimide (B116566) ring, the protons of the glutarimide (B196013) ring, the methylene protons of the propargyl group adjacent to the oxygen, and the terminal alkyne proton. The chemical shifts and coupling patterns of these signals provide valuable structural information.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons, the carbons of the glutarimide ring, and the two carbons of the alkyne group. sphinxsai.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. nih.gov Electrospray ionization (ESI) is a common technique used for the analysis of thalidomide derivatives. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can provide further confirmation of the structure, with characteristic losses of fragments such as the propargyl group. miamioh.eduscribd.comlibretexts.org

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Chemical environment of hydrogen atoms. | Signals for aromatic, glutarimide, propargyl methylene, and terminal alkyne protons. |

| ¹³C NMR | Carbon skeleton of the molecule. sphinxsai.com | Signals for carbonyl, aromatic, glutarimide, and alkyne carbons. sphinxsai.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. nih.gov | Molecular ion peak corresponding to the compound's mass and characteristic fragment ions. nih.govmiamioh.eduscribd.comlibretexts.org |

Molecular and Biochemical Mechanisms of Action Pertaining to Thalidomide O C2 Alkyne

Target Engagement Modalities of Thalidomide-O-C2-alkyne

The primary mechanism of action for this compound, much like its parent compound thalidomide (B1683933), involves direct engagement with the Cereblon (CRBN) protein. nih.govnih.govnih.gov CRBN functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Cullin 4 (CUL4A or CUL4B), Damaged DNA-Binding Protein 1 (DDB1), and Regulator of Cullins-1 (ROC1). nih.govnih.gov

Identification of Novel Binding Partners and Off-Targets

The alkyne group on this compound makes it a valuable tool for "click chemistry," a method used to identify binding partners. tenovapharma.commedchemexpress.com This allows researchers to attach reporter tags to the molecule, enabling the isolation and identification of proteins that interact with it within a cellular context. While the primary target is CRBN, this approach can also uncover novel binding partners and potential off-targets. biorxiv.org

Molecular glue-like properties of thalidomide analogs can induce the formation of new protein-protein interfaces, leading to the recruitment of various neosubstrates. biorxiv.org For instance, the well-known neosubstrates for thalidomide and its clinical analogs (lenalidomide and pomalidomide) are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α) and GSPT1. frontiersin.orgrug.nl The specific set of neosubstrates can vary depending on the precise chemical structure of the thalidomide analog. biorxiv.org The identification of these partners is crucial for understanding the full spectrum of biological activities and for the rational design of new therapeutic agents.

Downstream Molecular Pathways Modulated by this compound

The engagement of this compound with the CRL4^CRBN^ E3 ligase complex and the subsequent degradation of neosubstrates trigger a cascade of downstream molecular events. The specific pathways affected are dependent on the identity of the degraded proteins.

For example, the degradation of the transcription factors IKZF1 and IKZF3 is responsible for the anti-myeloma and immunomodulatory effects of thalidomide analogs. frontiersin.orgrug.nl The degradation of these factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are critical for the survival of multiple myeloma cells. nih.gov

Furthermore, the modulation of the CRL4^CRBN^ complex can impact pathways involved in development, which is linked to the teratogenic effects of thalidomide. researchgate.net For instance, the degradation of SALL4, a transcription factor involved in embryonic development, is believed to be a key event in thalidomide-induced birth defects. biorxiv.org The ability of thalidomide derivatives to influence various signaling pathways, including those regulated by cytokines, underscores the pleiotropic effects of these molecules. nih.govuwa.edu.au

Regulation of Substrate Recognition and Degradation

The binding of thalidomide and its analogues to CRBN allosterically modulates the substrate specificity of the CRL4^CRBN^ E3 ligase complex. nih.gov In its native state, CRBN recruits specific proteins for ubiquitination. However, when a thalidomide derivative is bound, the surface of CRBN is altered, creating a new interface that can recognize and bind to proteins that are not its natural substrates. These newly recognized proteins are referred to as "neosubstrates." nih.gov

The selection of neosubstrates is highly dependent on the specific chemical structure of the thalidomide analogue. nih.gov For instance, the parent compound thalidomide, and its clinical derivatives lenalidomide (B1683929) and pomalidomide (B1683931), each induce the degradation of a distinct but overlapping set of proteins, which accounts for their different therapeutic activities and side-effect profiles. nih.gov When this compound is part of a PROTAC, the neosubstrate is the target protein brought into proximity by the other end of the PROTAC molecule. The efficiency of the degradation of this target protein is influenced by several factors, including the affinity of the thalidomide moiety for CRBN, the affinity of the other ligand for the target protein, and the length and composition of the linker connecting them. frontiersin.org The formation of a stable ternary complex between the PROTAC, the target protein, and CRBN is a critical determinant for efficient ubiquitination and subsequent degradation. nih.gov

Molecular Glue Mechanisms

The action of thalidomide and its derivatives is a prime example of a "molecular glue" mechanism. These small molecules induce or stabilize the interaction between two proteins that would otherwise not interact, or do so only weakly. biorxiv.org In the context of this compound within a PROTAC, the thalidomide moiety acts as a molecular glue between CRBN and the target protein.

Upon binding to the thalidomide-binding pocket of CRBN, the PROTAC presents a surface that, in conjunction with the modified CRBN surface, creates a composite binding site for the target protein. This induced proximity allows the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex to transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. biorxiv.org

Molecular Determinants of Binding Affinity and Selectivity

The binding affinity and selectivity of this compound for CRBN are crucial for its function in a PROTAC. The interaction between thalidomide and CRBN is highly specific and stereoselective. Structural studies have revealed that thalidomide binds within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. nih.govresearchgate.net

The glutarimide (B196013) ring of the thalidomide molecule is essential for this interaction, while the phthalimide (B116566) ring can be modified without completely abolishing binding. uwa.edu.au This is the principle that allows for the attachment of linkers and target-binding ligands, as is the case with this compound. The (S)-enantiomer of thalidomide has been shown to have a significantly higher binding affinity for CRBN compared to the (R)-enantiomer. nih.govresearchgate.net This stereospecificity is a key factor in the biological activity of thalidomide and its derivatives.

Illustrative Data on Thalidomide Analogue Binding and Degradation

To illustrate the principles of binding affinity and substrate degradation, the following tables present hypothetical data based on known properties of thalidomide analogues. Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Table 1: Illustrative Binding Affinities of Thalidomide Analogues to CRBN

| Compound | Modification | Binding Affinity (Kd, nM) |

| Thalidomide | None | 250 |

| Lenalidomide | 4-amino, phthalimide ring opening | 50 |

| Pomalidomide | 4-amino | 30 |

| This compound | 4-O-C2-alkyne | Estimated 100-500 * |

*This is an estimated range based on the principle that modifications at this position are generally tolerated but can influence binding.

Table 2: Illustrative Degradation Efficiency of a Target Protein by a PROTAC Incorporating a Thalidomide Analogue

| PROTAC Component (CRBN Ligand) | Target Protein | DC50 (nM) | Dmax (%) |

| Thalidomide | Protein X | 100 | 85 |

| Lenalidomide | Protein X | 20 | 95 |

| Pomalidomide | Protein X | 10 | >98 |

| This compound | Protein X | Dependent on linker and target ligand | Dependent on linker and target ligand |

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Applications of Thalidomide O C2 Alkyne As a Chemical Biology Tool

Integration in Bioorthogonal Click Chemistry Methodologies

The terminal alkyne group of Thalidomide-O-C2-alkyne is the key to its utility in bioorthogonal chemistry. researchgate.net This functional group allows the molecule to readily participate in "click" reactions, which are known for their high efficiency, selectivity, and biocompatibility. researchgate.netnih.gov These reactions enable the covalent linkage of this compound to other molecules bearing a complementary functional group, even within the complex environment of a living cell. researchgate.netnih.gov

One of the most prominent click reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov In this reaction, the terminal alkyne of this compound reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole ring. nih.govnih.gov This method is widely used for bioconjugation due to its reliability and the inert nature of the resulting triazole linkage. nih.gov Thalidomide (B1683933) derivatives containing an alkyne group are designed for this purpose, allowing for their conjugation to biomolecules that have been modified to include an azide (B81097) group. medchemexpress.commedchemexpress.com This technique has been instrumental in creating various molecular probes and has applications in the synthesis of PROTACs. medchemexpress.commedchemexpress.com

To circumvent the potential toxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. rsc.org This reaction involves a cyclooctyne (B158145), a strained alkyne, which reacts spontaneously with an azide without the need for a metal catalyst. rsc.org While this compound itself contains a terminal alkyne and is primarily used in CuAAC, related thalidomide derivatives are synthesized with strained alkynes like DBCO or BCN to enable SPAAC reactions. medchemexpress.commedchemexpress.com This allows for the conjugation of thalidomide to biomolecules in living cells with high efficiency and without the concern of copper-induced cytotoxicity. medchemexpress.commedchemexpress.com

Utilization in Affinity-Based Protein Profiling (ABPP)

Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify the protein targets of a small molecule within a complex biological sample. nih.govresearchgate.net this compound can be employed as a probe in ABPP to identify proteins that interact with the thalidomide scaffold.

In a typical ABPP experiment using this compound, the compound is introduced to a cell lysate or live cells. After an incubation period to allow for binding to its protein targets, the alkyne group is used to "click" on a reporter tag, such as biotin-azide or a fluorescent azide. researchgate.net The tagged protein-probe complexes can then be enriched (e.g., using streptavidin beads for biotin-tagged complexes) and subsequently identified by mass spectrometry. researchgate.netnih.gov This approach has been crucial in confirming cereblon (CRBN) as a primary target of thalidomide and has helped in the discovery of other potential off-target proteins. nih.gov

Activity-based probes (ABPs) are a specialized class of probes used in ABPP that covalently bind to the active site of an enzyme. nih.gov While this compound itself is not a classic ABP as it does not form a covalent bond with its primary target, CRBN, upon initial binding, its alkyne functionality allows for its incorporation into more complex probes. For instance, it can be attached to a reactive group that targets a specific enzyme class, thereby creating a thalidomide-based ABP. This allows for the investigation of enzymes that might be allosterically modulated by thalidomide binding to a non-catalytic site. Furthermore, the development of photoaffinity-labeled probes, such as photolenalidomide (pLen), which includes a photo-reactive group and an enrichment handle, demonstrates a sophisticated strategy for capturing both direct and indirect protein interactions. nih.gov

Role in Proteolysis Targeting Chimeras (PROTACs) Research

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. nih.gov They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. medchemexpress.commusechem.com Thalidomide and its derivatives are widely used as E3 ligase ligands because they bind to cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov

This compound serves as a crucial building block in the synthesis of PROTACs. tenovapharma.com The thalidomide moiety acts as the CRBN-recruiting element, while the terminal alkyne provides a convenient handle for attaching a linker and, subsequently, a ligand for the protein of interest. medchemexpress.comtocris.com Researchers can synthesize a library of PROTACs with different linkers and target ligands by using click chemistry to conjugate various azide-modified linkers and warheads to the this compound core. medchemexpress.comtocris.com This modular approach has significantly accelerated the discovery and optimization of novel PROTACs for a wide range of therapeutic targets. acs.org The ability to easily modify the linker length and composition is critical for achieving the optimal ternary complex formation between the E3 ligase, the PROTAC, and the target protein, which is essential for efficient protein degradation. rug.nl

Design Principles for CRBN-Targeting PROTAC Ligands

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. explorationpub.com Thalidomide and its derivatives are frequently used as the E3 ligase-recruiting ligand, specifically targeting the CRBN substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. nih.govnih.gov this compound is a key building block in the rational design of these CRBN-targeting PROTACs.

The design of effective PROTACs is governed by several principles where the structure of the CRBN ligand and the attached linker are critical:

E3 Ligase Ligand: The thalidomide core provides the necessary binding affinity for CRBN, hijacking its natural function for targeted degradation. nih.gov

Linker Attachment Point: The point of attachment on the thalidomide scaffold is crucial for maintaining CRBN binding and for orienting the linker and the connected POI ligand appropriately. The 4'-ether position used in this compound is a well-established vector that allows for the extension of a linker without disrupting the key interactions required for CRBN binding.

Linker Composition and Rigidity: The linker's role extends beyond merely connecting the two ligands; its length, composition, and rigidity are determining factors in the formation and stability of the ternary complex (POI-PROTAC-CRBN). explorationpub.com The C2-alkyne linker in this compound provides a more rigid connection compared to flexible alkyl chains. nih.gov This rigidity can help to pre-organize the PROTAC conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to improved degradation efficiency.

Table 1: Key Design Principles for CRBN-Targeting PROTACs Using Alkyne-Functionalized Thalidomide

| Design Principle | Role of this compound | Rationale and Impact on PROTAC Efficacy |

| CRBN Recruitment | Serves as the CRBN-binding warhead. | The thalidomide moiety binds to the substrate receptor of the CRL4CRBN E3 ligase complex. nih.gov |

| Linker Exit Vector | The linker is attached at the 4'-O-position of the phthalimide (B116566) ring. | This position is a common and effective attachment point that directs the linker away from the core binding interface, preserving affinity for CRBN. |

| Linker Rigidity | The alkyne group introduces structural rigidity into the linker. | A rigid linker can favorably orient the POI ligand, promoting cooperative ternary complex formation and enhancing degradation potency. nih.gov |

| Modularity | The terminal alkyne enables facile conjugation. | Allows for the systematic variation of linker length, composition, and the attached POI ligand to optimize for potent and selective degradation. explorationpub.com |

Functionalization for Heterobifunctional Degrader Synthesis

This compound is classified as a "degrader building block," a ready-to-use chemical entity containing the E3 ligase ligand and a reactive linker for the synthesis of PROTACs. tenovapharma.comtenovapharma.com The terminal alkyne is a key functional group that allows for highly efficient and specific chemical reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". explorationpub.com

The process for creating a heterobifunctional degrader using this building block typically involves:

A ligand for a protein of interest is identified.

This POI ligand is chemically modified to incorporate an azide (-N₃) functional group.

The azide-functionalized POI ligand is then reacted with this compound in the presence of a copper(I) catalyst. uwa.edu.au This CuAAC reaction forms a stable triazole ring, covalently joining the two components to yield the final PROTAC molecule. explorationpub.com

This modular approach is exceptionally powerful for PROTAC development as it allows for the rapid generation of libraries of degraders. explorationpub.com Researchers can systematically vary the POI ligand, the linker length (by using alkyne-functionalized thalidomide derivatives with different length linkers, such as PEG spacers), and the attachment points to discover the optimal combination for potent and selective protein degradation. tocris.com For instance, a similar building block, Thalidomide 4'-ether-PEG2-alkyne, was utilized in the development of degraders for the BAF complex factor BRD9. tocris.com

Table 2: Example of PROTAC Synthesis via Click Chemistry

| Component 1 | Component 2 | Reaction Type | Product | Application |

| This compound | Azide-functionalized POI Ligand | CuAAC | PROTAC | Targeted degradation of the POI |

| Alkyne-functionalized SirReal Ligand (for Sirt2) | Azide-functionalized thalidomide derivative | CuAAC | Sirt2 PROTAC Degrader | Degradation of Sirtuin 2 protein explorationpub.com |

| Thalidomide 4'-ether-PEG2-alkyne | Azide-functionalized BRD9 Ligand | CuAAC | BRD9 PROTAC Degrader | Degradation of Bromodomain-containing protein 9 tocris.com |

Self-Assembled PROTAC Strategies

A significant challenge in PROTAC development is that their high molecular weight can lead to poor cell permeability and unfavorable pharmaceutical properties. explorationpub.com Self-assembled PROTACs are an innovative strategy to overcome this limitation. The core idea is to administer two smaller, more cell-permeable precursor molecules that react with each other inside the cell to form the active, full-length PROTAC. acs.org

Thalidomide derivatives are central to these strategies. While this compound is designed for the copper-catalyzed version of click chemistry, which can be toxic to cells, its underlying principle of using a bioorthogonal handle is key. In-cell strategies typically use copper-free click reactions.

CLIPTACs (Click-Formed Proteolysis-Targeting Chimeras): This approach involves the bioorthogonal inverse-electron-demand Diels-Alder reaction. explorationpub.com A thalidomide derivative is functionalized with a tetrazine group and administered to cells along with a POI ligand functionalized with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). acs.org The two precursors react inside the cell to form the active PROTAC, which then recruits CRBN to the target protein for degradation. acs.org This has been successfully used to degrade BRD4 and ERK1/2. acs.org

GlyTACs (Glycoprotein-Targeting Chimeras): This strategy leverages cellular metabolism to guide the assembly of a PROTAC. rsc.orgnih.gov Cells are first treated with a sugar analogue (e.g., an N-acetylgalactosamine derivative) containing an azide group. rsc.org This azido-sugar is metabolically incorporated into glycoproteins. Subsequently, a thalidomide derivative functionalized with a dibenzocyclooctyne (DBCO) group is added. nih.gov The DBCO group reacts specifically with the azide on the glycoproteins via strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. This assembles the degrader directly onto the target glycoproteins, recruiting CRBN and leading to their degradation. rsc.orgnih.gov

Table 3: Comparison of Self-Assembled PROTAC Strategies

| Strategy | Precursor 1 | Precursor 2 | In-Cell Reaction | Advantage |

| CLIPTACs | Tetrazine-thalidomide | TCO-tagged POI ligand | Inverse-demand Diels-Alder explorationpub.comacs.org | Bypasses permeability issues of large PROTACs. |

| GlyTACs | DBCO-thalidomide | Metabolically incorporated azido-glycoprotein | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) rsc.orgnih.gov | Enables degradation of a class of proteins (glycoproteins) without a specific small-molecule ligand for each one. |

Development of Reporter Ligands and Proximity Probes

Beyond its role in creating degraders, the alkyne handle on this compound is invaluable for synthesizing chemical biology probes to study the function and engagement of CRBN. By using click chemistry to attach reporter tags instead of POI ligands, researchers can create powerful tools for target validation and mechanistic studies. uwa.edu.au

Proximity Probes for Target Engagement: this compound can be conjugated to a biotin (B1667282) tag. The resulting thalidomide-biotin probe can be used in pulldown assays from cell lysates to confirm that a PROTAC is successfully engaging CRBN or to identify proteins that interact with CRBN.

Fluorescent Ligands for Imaging: Attaching a fluorescent dye (fluorophore) to this compound creates a fluorescent probe. uwa.edu.au These probes can be used in techniques like fluorescence microscopy to visualize the subcellular localization of CRBN or in fluorescence polarization assays to quantify the binding of PROTACs to CRBN in real-time.

Probes for Activity-Based Protein Profiling (ABPP): ABPP is a chemoproteomic technique used to assess the engagement of a ligand with its protein target in a complex biological sample. biorxiv.orgnih.gov An alkyne-functionalized thalidomide probe can be used to compete with a broad-spectrum reactive probe to measure CRBN engagement directly in its native environment. nih.gov This is critical for confirming that a PROTAC binds to CRBN in cells at concentrations sufficient to induce degradation.

These reporter ligands are essential for the rational development of PROTACs, providing direct evidence of target binding and helping to elucidate the complex mechanism of ternary complex formation. nih.gov

Table 4: Applications of Reporter Probes Derived from this compound

| Reporter Tag | Probe Type | Technique | Application |

| Biotin | Affinity Probe | Affinity Purification, Western Blot | Verifying CRBN target engagement; identifying CRBN-interacting proteins. biorxiv.org |

| Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescent Probe | Fluorescence Microscopy, Fluorescence Polarization | Visualizing CRBN localization in cells; quantifying binding affinities in vitro. uwa.edu.au |

| Clickable Handle (itself) | Chemoproteomic Probe | Activity-Based Protein Profiling (ABPP) | Quantifying CRBN engagement by a PROTAC in native biological systems. nih.gov |

Structural Biology Insights into Thalidomide O C2 Alkyne Protein Interactions

X-ray Crystallography of Thalidomide-CRBN Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level details of how thalidomide (B1683933) and its analogs bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). scispace.comnih.gov These structural insights provide a foundational understanding for the rational design of thalidomide-based molecules, including those functionalized with an alkyne group for further chemical modification.

The groundbreaking co-crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) have revealed the precise binding mode of these immunomodulatory drugs (IMiDs). scispace.comnih.gov The glutarimide (B196013) ring of thalidomide is deeply buried within a hydrophobic pocket of the CRBN thalidomide-binding domain (TBD). biorxiv.org This interaction is crucial for the stability of the complex. The phthalimide (B116566) ring, on the other hand, is more solvent-exposed, making it an ideal position for chemical modifications, such as the introduction of the O-C2-alkyne linker, without disrupting the primary binding interaction with CRBN. biorxiv.orgexplorationpub.com

The crystal structures demonstrate that the binding of thalidomide and its derivatives is highly specific and enantioselective. nih.gov Key residues in the CRBN binding pocket form critical hydrogen bonds and hydrophobic interactions with the ligand, ensuring a stable association. This detailed structural information allows for the rational design of derivatives like Thalidomide-O-C2-alkyne, where the alkyne group is positioned to be accessible for conjugation while the core molecule maintains its high-affinity binding to CRBN. nih.govexplorationpub.com

The binding of thalidomide or its derivatives to CRBN induces a conformational change in the protein, creating a new surface that can recruit "neosubstrate" proteins for ubiquitination and subsequent degradation by the proteasome. scispace.commdpi.com This formation of a ternary complex, consisting of CRBN, the thalidomide-based molecule, and a neosubstrate, is the molecular basis for the therapeutic effects of these drugs. mdpi.com

X-ray crystallography of these ternary complexes has provided a detailed picture of the protein-protein interactions that are stabilized by the small molecule "molecular glue." mdpi.com For instance, the structure of the DDB1-CRBN-lenalidomide-CK1α complex reveals how lenalidomide bridges the interaction between CRBN and the casein kinase 1α (CK1α) neosubstrate. researchgate.net The ability to functionalize thalidomide with an alkyne linker, as in this compound, is pivotal for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that link a CRBN-binding moiety to a ligand for a target protein of interest, thereby inducing its degradation. The structural knowledge of the ternary complex guides the optimal linker length and attachment point to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and CRBN. nih.govexplorationpub.com

| Compound Name | PDB ID | Description |

| Lenalidomide | 5FQD | Co-crystal structure of the DDB1-CRBN-lenalidomide-CK1α ternary complex. researchgate.net |

| Pomalidomide | 6H0F | Co-crystal structure of the DDB1-CRBN-pomalidomide-IKZF1 ternary complex. biorxiv.org |

| Thalidomide | 4CI1 | Co-crystal structure of DDB1-CRBN in complex with thalidomide. explorationpub.com |

Cryo-Electron Microscopy (Cryo-EM) Applications

While X-ray crystallography has been a primary tool, cryo-electron microscopy (cryo-EM) is an emerging technique for studying the dynamics and conformational changes of large protein complexes like the CRL4^CRBN^ E3 ligase. Cryo-EM analyses of the DDB1-CRBN apo complex have revealed different conformational states. researchgate.net The binding of thalidomide derivatives, referred to as Cereblon E3 Ligase Modulating Drugs (CELMoDs), can induce a shift from an open to a closed, ubiquitination-competent conformation. researchgate.net

Although specific cryo-EM studies focusing solely on this compound are not yet prevalent in the literature, this compound serves as a critical building block for creating larger molecular probes and PROTACs. The alkyne group allows for the attachment of moieties that can be used to trap and visualize transient ternary complexes using cryo-EM, providing further insights into the mechanism of ligand-induced protein degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand and protein-protein interactions in solution, providing information on binding affinities, kinetics, and conformational changes. frontiersin.org While detailed NMR studies specifically characterizing the interaction of this compound with proteins are not widely published, the principles of NMR are highly applicable.

NMR can be used to confirm the binding of thalidomide derivatives to CRBN and to map the interaction interface through chemical shift perturbation (CSP) experiments. frontiersin.org Furthermore, NMR can be employed to study the formation and dynamics of the ternary complex induced by thalidomide-based molecules. nih.gov Theoretical and experimental NMR studies on thalidomide itself have been conducted to understand its solution behavior. nih.gov For a molecule like this compound, which is designed for conjugation, NMR could be utilized to verify the successful attachment of other molecules via the alkyne group and to study the structural and dynamic consequences of such modifications on the interaction with CRBN and neosubstrates.

Computational Chemistry and in Silico Studies of Thalidomide O C2 Alkyne

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For Thalidomide-O-C2-alkyne, docking studies are essential to predict its binding mode and affinity to its primary target, the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov

Detailed research findings from studies on thalidomide (B1683933) and its analogs reveal that the glutarimide (B196013) ring is crucial for binding within a hydrophobic pocket of CRBN, often referred to as the "tri-tryptophan pocket". nih.govbiorxiv.org The interaction is primarily mediated by the glutarimide ring, while the phthalimide (B116566) ring is more involved in recruiting neo-substrates for ubiquitination. nih.gov Docking simulations for this compound would focus on how the O-C2-alkyne linker affects the established binding pose of the thalidomide core within the CRBN binding site. Key interactions would include hydrogen bonds between the glutarimide moiety and residues such as HIS378 and TRP380 of CRBN. researchgate.net The orientation of the alkyne linker is of particular interest as it dictates the exit vector for attaching a linker and a warhead targeting a protein of interest in a PROTAC construct.

Illustrative Molecular Docking Results for this compound with CRBN: Note: The following data is illustrative and based on typical findings for thalidomide analogs, as specific published data for this compound is not available.

| Parameter | Predicted Value | Key Interacting CRBN Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 | TRP380, TRP386, TRP400, HIS378, ASN351 |

| Hydrogen Bonds | 2-3 | |

| Hydrophobic Interactions | Extensive with tryptophan cage |

Molecular Dynamics Simulations of Binding Events

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex over time. dovepress.com MD simulations can be used to assess the stability of the predicted binding mode of this compound to CRBN, analyze the flexibility of the alkyne linker, and calculate binding free energies. dovepress.com

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical (QM) methods are used to study the electronic structure of molecules, providing highly accurate information about their geometry, energy, and reactivity. researchgate.net For this compound, QM calculations can be used to determine the molecule's preferred conformation, charge distribution, and the energy barrier for rotation around key bonds. This information is valuable for parameterizing the force fields used in MD simulations.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be employed to study the binding of this compound to CRBN with high accuracy. In this approach, the ligand and the immediate binding site residues are treated with QM, while the rest of the protein and solvent are treated with the more computationally efficient MM force fields. This allows for a detailed analysis of electronic effects, such as charge transfer and polarization, which are important for understanding the nature of the ligand-protein interactions. researchgate.net Studies on thalidomide analogs have used density functional theory (DFT) to understand racemization and hydration, which can influence binding. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Tool Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov In the context of this compound, QSAR studies would involve synthesizing and testing a library of related compounds with variations in the linker length, composition, and the substitution pattern on the phthalimide ring.

The goal of such a study would be to develop a predictive model that can guide the design of new thalidomide-based CRBN ligands with improved binding affinity, selectivity, or desired physicochemical properties for PROTAC applications. The model would be built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the experimentally measured activity (e.g., binding affinity to CRBN or degradation efficiency of a target protein). researchgate.net

Illustrative QSAR Model Parameters for CRBN Binders: Note: The following data is illustrative of a hypothetical QSAR study.

| Descriptor | Correlation with Activity | Implication for Design |

|---|---|---|

| LogP (Hydrophobicity) | Positive (up to a point) | Optimizing lipophilicity can enhance binding to the hydrophobic pocket. |

| Dipole Moment | Negative | Lower dipole moments may be favorable for entering the binding site. |

| Number of H-bond donors/acceptors | Positive | Maintaining key hydrogen bonding interactions is crucial for affinity. |

Virtual Screening for Chemical Probe Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov While this compound is a known CRBN binder, virtual screening can be used to discover novel CRBN ligands that may have different properties or to identify other potential off-targets for this molecule.

In a typical virtual screening workflow, a library of compounds would be docked into the CRBN binding site, and the top-scoring hits would be selected for further experimental validation. news-medical.net This approach can accelerate the discovery of new chemical probes with different linker attachment points or improved properties for targeted protein degradation. nih.gov

Derivatization and Advanced Functionalization of Thalidomide O C2 Alkyne

Synthesis of Novel Thalidomide (B1683933) Analogs via Alkyne Conjugation

The terminal alkyne of Thalidomide-O-C2-alkyne is a key functional group for the synthesis of a wide array of thalidomide analogs. The high reactivity of the alkyne in specific ligation chemistries allows for its conjugation to other molecules, leading to the creation of derivatives with tailored properties and functionalities. A prominent application of this strategy is in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

One of the most utilized reactions for alkyne conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is highly efficient and specific, proceeding under mild conditions to form a stable triazole linkage between the alkyne-containing thalidomide derivative and an azide-functionalized molecule. nih.govnih.gov The resulting 1,4-disubstituted triazole is not merely a linker but can also be considered an isostere of the amide bond, potentially influencing the biological activity and conformational properties of the final conjugate. nih.gov

The synthesis of alkyne-containing thalidomide derivatives often starts from a precursor like 4-bromothalidomide. frontiersin.orgnih.gov This intermediate can then undergo a Sonogashira coupling reaction with an alkyne-containing linker to introduce the desired functional handle. frontiersin.orgnih.gov The choice of the alkyne-containing linker can be varied to modulate the rigidity or flexibility of the connection to the thalidomide core. frontiersin.orgnih.gov

The alkyne handle on this compound facilitates its conjugation to various biomolecules, including peptides and proteins. This bioconjugation is often achieved through the aforementioned CuAAC reaction, where the biomolecule is first modified to contain an azide (B81097) group. nih.govlumiprobe.commdpi.com The specificity of the click reaction ensures that the conjugation occurs selectively at the desired alkyne site on the thalidomide derivative, without interfering with other functional groups present on the biomolecule. nih.govlumiprobe.com

This approach has been successfully employed to tag peptides and proteins with thalidomide-based moieties for various research applications. For instance, alkyne-linked peptides and proteins can be selectively modified through cross-coupling reactions to introduce new functionalities. nih.gov The ability to attach thalidomide to these biomolecules allows for the investigation of their interactions with the E3 ligase cereblon (CRBN), the primary target of thalidomide. scispace.comrsc.org

The conjugation of this compound to biomolecules can be performed under biocompatible conditions, often in aqueous environments and at physiological pH. lumiprobe.com This is crucial for maintaining the structural integrity and biological activity of the peptides and proteins being modified. The resulting thalidomide-biomolecule conjugates are valuable tools for studying cellular processes and for the development of targeted therapeutics.

The development of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, has heavily relied on the versatile chemistry of linkers. nih.gov Thalidomide and its analogs are frequently used as E3 ligase ligands in PROTAC design. nih.gov The alkyne functionality in this compound serves as a crucial attachment point for the linker that connects the thalidomide moiety to the target protein-binding ligand. frontiersin.orgnih.gov

The nature of the linker is critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov The alkyne group allows for the facile introduction of various linker types, including polyethylene glycol (PEG) chains and alkyl chains, through click chemistry or other coupling reactions. nih.govbroadpharm.com

Researchers have explored both rigid and flexible linkers derived from alkyne-containing thalidomide precursors. frontiersin.orgnih.gov For example, a rigid alkyne within the linker can provide conformational constraint, which may enhance binding to the target proteins. nih.gov Conversely, more flexible linkers, such as those derived from the reduction of the alkyne to an alkane, can allow for greater conformational freedom. frontiersin.orgnih.gov The ease of modifying the alkyne handle enables the systematic optimization of linker length and composition to achieve optimal degradation of the target protein. nih.gov

| Compound | Linker Type | Conjugation Chemistry | Application |

| This compound | Alkyl-alkyne | Click Chemistry (CuAAC) | PROTAC synthesis, Bioconjugation |

| Thalidomide-O-PEG2-alkyne | PEG | Click Chemistry (CuAAC) | PROTAC synthesis with improved solubility |

| Alkyne-functionalized SirReal ligand | Triazole | Click Chemistry (CuAAC) | PROTAC construction |

| Azide-functionalized thalidomide derivative | Triazole | Click Chemistry (CuAAC) | PROTAC construction |

Scaffold Diversity Generation from the Alkyne Handle

The alkyne group in this compound is not only a point of conjugation but also a reactive moiety that can be used to generate a diverse range of molecular scaffolds. This scaffold diversification is a powerful strategy in drug discovery for exploring new chemical space and identifying novel bioactive compounds. nih.gov

The terminal alkyne can participate in a variety of chemical transformations to create new ring systems and complex molecular architectures. For example, alkyne activation can lead to electrophilic cyclization reactions, generating polyfused aromatic scaffolds. nih.gov Although not specifically demonstrated for this compound in the provided context, the principles of alkyne-mediated scaffold diversification are broadly applicable. nih.govnih.gov

By using the alkyne as a linchpin, it is possible to construct tetracyclic benzopyrones and other complex heterocyclic systems through cascade annulation reactions. nih.gov This approach allows for the transformation of a relatively simple starting material into a library of structurally diverse compounds with a high degree of sp3 character. nih.gov The application of such strategies to this compound could lead to the discovery of novel thalidomide analogs with unique pharmacological profiles.

Future Directions and Emerging Research Avenues for Thalidomide O C2 Alkyne

Advancements in Bioorthogonal Conjugation Methodologies

The alkyne handle of Thalidomide-O-C2-alkyne is pivotal for its utility, allowing it to be conjugated to various molecules of interest through bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.govrsc.org The evolution of these conjugation techniques is expanding the toolkit available to researchers, promising more efficient and versatile applications for probes like this compound.

Key methodologies include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This foundational "click chemistry" reaction is known for its reliability, high yields, and specificity. nih.govspringernature.com It involves the reaction between an alkyne and an azide (B81097) to form a stable triazole linkage. nih.gov Advancements are focused on developing new copper ligands and reaction conditions to minimize cellular toxicity and prevent side reactions, such as the undesired conjugation with cysteine thiols, thereby improving the signal-to-noise ratio in proteomic studies. springernature.comacs.orgresearchgate.net CuAAC is particularly valuable for creating libraries of molecules, such as Proteolysis-Targeting Chimeras (PROTACs), where the thalidomide (B1683933) moiety can be linked to various protein-of-interest binders. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, SPAAC utilizes strained cyclooctynes that react spontaneously with azides. nih.govmagtech.com.cn This copper-free click reaction is highly suitable for live-cell imaging and studying dynamic processes in vivo. nih.govcityu.edu.hk Ongoing research is dedicated to designing new cyclooctynes with enhanced reaction kinetics and stability, which will allow for more sensitive detection of this compound-labeled proteins at low concentrations. magtech.com.cn

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction, often referred to as tetrazine ligation, is one of the fastest bioorthogonal reactions known, occurring between a tetrazine and a strained alkene or alkyne. nih.govresearchgate.netacs.org Its rapid kinetics make it ideal for in vivo applications, including pre-targeted imaging and drug delivery. nih.govnih.gov Future developments may involve adapting the alkyne handle of this compound to participate in novel IEDDA reactions, potentially through the development of new dienophiles, further broadening its application in time-sensitive biological studies.

| Methodology | Key Features | Primary Advantage | Emerging Advancements |

|---|---|---|---|

| CuAAC | Copper-catalyzed reaction between a terminal alkyne and an azide. | High efficiency and modularity for creating libraries. nih.govrsc.org | Improved ligands to reduce cytotoxicity and off-target reactions. acs.orgresearchgate.net |

| SPAAC | Copper-free reaction between a strained cyclooctyne (B158145) and an azide. | Ideal for live-cell imaging due to low toxicity. nih.govcityu.edu.hk | Development of cyclooctynes with faster kinetics and greater stability. magtech.com.cn |

| Tetrazine Ligation (IEDDA) | Extremely fast reaction between a tetrazine and a strained dienophile. | Suitable for in vivo applications requiring rapid conjugation. nih.govresearchgate.net | Expansion of compatible dienophiles and applications in PROTAC activation. acs.orgacs.org |

Exploration of Novel Binding Partners and Allosteric Mechanisms

A primary application of this compound is in the identification of its cellular binding partners, a process known as target deconvolution. nih.govlongdom.orgresearchgate.net By attaching a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to the alkyne handle after cellular treatment, researchers can isolate and identify proteins that interact with the thalidomide scaffold using mass spectrometry-based chemical proteomics. nih.gov This is crucial for understanding both the therapeutic effects and potential off-target interactions of thalidomide derivatives. nih.gov

Future research will focus on identifying previously unknown binding partners of the Cereblon (CRBN) E3 ligase complex or discovering entirely new targets. This exploration is critical for expanding the utility of thalidomide-based molecules in targeted protein degradation.

Furthermore, there is growing interest in using such probes to investigate allosteric mechanisms. nih.govacs.org Allosteric sites are regulatory pockets on a protein distinct from the active site. nih.gov Ligands that bind to these sites can modulate protein function in ways not achievable with traditional active-site inhibitors. researchgate.net this compound can be used as a tool to:

Identify Allosteric Sites: By crosslinking to proteins in a cellular context, the probe can help map novel allosteric pockets on known targets or on newly discovered binding partners.

Discover Allosteric Modulators: The probe can be used in competitive binding assays to screen for new small molecules that bind to the same allosteric site. pnas.org

Understand Signaling Pathways: Identifying allosteric interactions can provide deeper insights into how thalidomide and its analogs regulate cellular signaling networks, leading to the design of more selective drugs. umn.edu

Integration into High-Throughput Screening Platforms for Chemical Tool Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify molecules with a desired biological activity. frontiersin.org The integration of chemical probes like this compound into HTS platforms is a burgeoning area of research. The alkyne handle facilitates the use of click chemistry for the rapid, modular synthesis of large compound libraries. nih.govrsc.orgnih.gov

Emerging applications in HTS include:

Activity-Based Protein Profiling (ABPP)-HT: ABPP uses reactive probes to profile the functional state of entire enzyme families directly in native biological systems. frontiersin.org Developing this into a high-throughput format (ABPP-HT) allows for the screening of large compound libraries to identify potent and selective enzyme inhibitors. frontiersin.orgmdpi.combiorxiv.org this compound can be used as a foundational scaffold in such screens to discover new degraders or modulators of protein function.

Competitive Displacement Assays: The probe can be used in HTS assays where libraries of small molecules are screened for their ability to compete with the probe for binding to a specific target. This allows for the rapid identification of new ligands for Cereblon or other identified targets.

Modular Library Synthesis: The "clickable" nature of the alkyne handle enables the use of automated, plate-based synthesis to generate large libraries of PROTACs or other bifunctional molecules, where the thalidomide moiety is systematically paired with different linkers and target-binding ligands. rsc.org This accelerates the discovery of optimized chemical tools for research and potential therapeutics.

| HTS Platform | Role of this compound | Objective |

|---|---|---|

| ABPP-HT | Used as a scaffold to build libraries of activity-based probes. | Screen for potent and selective enzyme inhibitors or protein degraders. frontiersin.orgchemrxiv.org |

| Competitive Binding Assays | Acts as a known binder to a target (e.g., Cereblon). | Identify new small molecules that bind to the same target. |

| Modular Synthesis Platforms | Serves as a key building block with a "clickable" alkyne handle. | Rapidly generate diverse libraries of bifunctional molecules (e.g., PROTACs). rsc.org |

Development of Next-Generation Chemical Probes with Enhanced Specificity

While this compound is a powerful tool, the next generation of chemical probes will aim for even greater precision and control. The alkyne handle serves as a foundation upon which more complex functionalities can be built to enhance specificity and minimize off-target effects.

Key strategies for developing next-generation probes include:

Covalent Probes: Designing probes that form a permanent covalent bond with their target protein can offer increased potency, prolonged duration of action, and the ability to target proteins that are difficult to inhibit with reversible binders. nih.govrsc.orgmdpi.com Future probes may incorporate a weakly reactive "warhead" alongside the thalidomide scaffold and the alkyne handle to selectively and irreversibly bind to a specific amino acid (like cysteine) on the target protein. nih.gov The goal is to create probes where target affinity is not solely dependent on the reactive warhead, ensuring high specificity. nih.gov

Photo-crosslinking Probes: Incorporating a photo-activatable group, such as a diazirine or benzophenone, into the probe structure allows for precise temporal control over target engagement. nih.govnih.govacs.org The probe first binds to its target, and then a pulse of UV light activates the photo-crosslinker, forming a covalent bond and permanently capturing the interaction. nih.govnsf.gov Combining a photo-crosslinker with the alkyne handle on a thalidomide scaffold would create a trifunctional probe for robustly identifying direct binding partners while minimizing the capture of non-specific interactors. researchgate.net

These advanced probe designs will provide a more detailed and accurate picture of the cellular interactions of thalidomide-based compounds, paving the way for the development of safer and more effective therapeutics.

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing Thalidomide-O-C2-alkyne, and how can purity be assessed during synthesis?

- Methodological Answer : The synthesis typically involves derivatization of thalidomide, formation of an amide bond, and introduction of the alkyne-functionalized linker. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) to detect intermediates and impurities . For purity assessment, TLC with silica gel plates and UV visualization is used initially. Recrystallization or column chromatography may follow to isolate the product. Final purity should be confirmed via HPLC (≥95% purity) and NMR spectroscopy to validate structural integrity .

Q. How can reaction conditions (e.g., base equivalents) be optimized for this compound synthesis?

- Methodological Answer : Optimization requires systematic variation of parameters such as stoichiometry, temperature, and reaction time. For example, in base-catalyzed steps (e.g., amide bond formation), testing reduced equivalents (e.g., 3 vs. 6 equivalents of NaOH) can identify minimal effective amounts while avoiding side reactions like hydrolysis . Kinetic studies via TLC or in situ IR spectroscopy help track intermediate formation. Design of experiments (DoE) frameworks can statistically identify optimal conditions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the alkyne proton (δ ~2.5–3.5 ppm in H NMR) and linker integrity.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

- HPLC : Assess purity (>95%) and detect trace impurities.

- FT-IR : Identify functional groups (e.g., alkyne C≡C stretch at ~2100 cm) .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC molecules, and what metrics evaluate its efficiency?

- Methodological Answer : The compound serves as a cereblon (CRBN)-binding moiety in PROTACs. Conjugation to a target protein ligand via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enables ternary complex formation. Efficiency is evaluated by:

- Degradation Efficiency : Western blotting or cellular thermal shift assays (CETSA) to measure target protein depletion.

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for CRBN binding.

- Cellular Toxicity : MTT assays to ensure selectivity .

Q. What strategies mitigate stability issues during storage of this compound?

- Methodological Answer : Stability is compromised by moisture and light. Best practices include:

- Storage : -20°C in airtight, light-protected vials with desiccants.

- Lyophilization : For long-term storage, lyophilize the compound in inert buffers (e.g., PBS).

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Q. How can low yields in this compound synthesis be troubleshooted?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates).

- Reaction Kinetics : Adjust reaction time or temperature to favor product formation.

- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDC for amide coupling).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

Q. How does this compound compare to other linkers (e.g., PEG-based) in PROTAC design?

- Methodological Answer : Comparative studies assess:

- Linker Length : Shorter linkers (C2 vs. PEG4) may enhance cell permeability but reduce ternary complex flexibility.

- Solubility : Alkyne linkers vs. PEG variants in aqueous vs. organic media.

- In Vivo Performance : Pharmacokinetic profiling (e.g., half-life, bioavailability) in animal models .

Q. What methods evaluate the biological activity of this compound in protein degradation assays?

- Methodological Answer :

- Ubiquitination Assays : In vitro reconstitution with E1/E2 enzymes and ubiquitin to confirm CRBN-mediated activity.

- Proteasome Dependency : Treat cells with proteasome inhibitors (e.g., MG-132) to verify degradation mechanism.

- Transcriptomic Analysis : RNA-seq to identify off-target effects on neo-substrate expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。